1,3-Dichloro-2-ethoxy-5-iodobenzene

Description

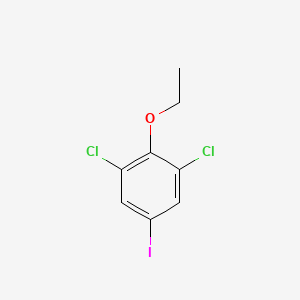

1,3-Dichloro-2-ethoxy-5-iodobenzene is a halogenated aromatic compound featuring two chlorine atoms at the 1- and 3-positions, an ethoxy group at the 2-position, and an iodine atom at the 5-position. The combination of halogens (Cl, I) and an alkoxy group (ethoxy) creates a unique electronic and steric profile, influencing reactivity in cross-coupling reactions, nucleophilic substitutions, or as a directing group in further functionalization.

Properties

Molecular Formula |

C8H7Cl2IO |

|---|---|

Molecular Weight |

316.95 g/mol |

IUPAC Name |

1,3-dichloro-2-ethoxy-5-iodobenzene |

InChI |

InChI=1S/C8H7Cl2IO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2H2,1H3 |

InChI Key |

DYHXXQKFIYPPNU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)I)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Halogenation

- The precursor 1,3-dichloro-2-iodobenzene is commercially available or can be synthesized via iodination of 1,3-dichlorobenzene using iodide salts and oxidizing agents under acidic conditions.

- Halogenation is typically performed using potassium iodide and potassium iodate in aqueous media with organic solvents such as methylene dichloride and glacial acetic acid, maintaining temperature control to avoid side reactions.

Ethoxylation Step

- The ethoxy group is introduced by reacting the iodinated dichlorobenzene derivative with ethyl alcohol (ethanol) in the presence of a base such as sodium hydroxide.

- Reaction conditions involve refluxing the mixture at 60–80°C for several hours to ensure complete substitution.

- The nucleophilic aromatic substitution targets the position ortho or para to existing halogens, facilitated by the electron-withdrawing effect of chlorine and iodine substituents.

Purification and Isolation

- After reaction completion, the mixture is cooled, and the product is isolated by filtration or extraction.

- Purification may involve recrystallization or chromatographic techniques to achieve high purity (typically >98%).

- Drying under reduced pressure ensures removal of residual solvents.

Representative Preparation Procedure (Adapted from BenchChem Data)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 1,3-Dichloro-2-iodobenzene + Ethanol + NaOH | Reflux at 60–80°C for 3–5 hours | Conversion to 1,3-Dichloro-2-ethoxy-5-iodobenzene |

| 2 | Cooling and filtration | Product isolation | Solid product obtained |

| 3 | Purification by recrystallization | Removal of impurities | Purity >98% (by NMR and GC) |

Mechanistic Considerations and Reaction Analysis

- The presence of chlorine and iodine atoms exerts electron-withdrawing effects, activating the aromatic ring towards nucleophilic aromatic substitution at the 2-position.

- The ethoxy group introduction proceeds via displacement of a suitable leaving group (often iodine or chlorine) or direct substitution on activated positions.

- Reaction monitoring by ^1H and ^13C NMR confirms the substitution pattern, with characteristic chemical shifts for the ethoxy protons and carbons, as well as the aromatic carbons adjacent to halogens.

Spectroscopic Characterization

| Technique | Key Features for this compound |

|---|---|

| ^1H NMR | Signals for ethoxy group protons (–OCH2CH3) typically at 3.8–4.2 ppm (–OCH2–) and 1.2–1.4 ppm (–CH3) |

| ^13C NMR | Aromatic carbons bearing Cl and I show downfield shifts (~140–160 ppm); ethoxy carbons at ~60 ppm (–OCH2–) and ~15 ppm (–CH3) |

| IR Spectroscopy | C–I stretch around 500–600 cm⁻¹; C–O–C stretch from ethoxy group at 1050–1250 cm⁻¹ |

| Mass Spectrometry (HRMS) | Molecular ion peak at m/z 342.42 g/mol, isotopic pattern consistent with Cl and I |

Comparative Analysis of Preparation Routes

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Direct Ethoxylation of 1,3-Dichloro-2-iodobenzene | 1,3-Dichloro-2-iodobenzene | Ethanol, NaOH | Reflux 60–80°C | Moderate to High | Simple, scalable |

| Sequential Halogenation and Alkoxylation | 1,3-Dichlorobenzene | KI, Oxidants, Ethanol, Base | Multistep, controlled temp | High (optimized) | Allows selective substitution |

Research and Industrial Application Notes

- The compound serves as an intermediate in organic synthesis, especially for cross-coupling reactions (e.g., Suzuki-Miyaura), where the iodine substituent is a reactive site.

- Its unique substitution pattern allows for selective functionalization in medicinal chemistry and material science.

- Optimization of reaction conditions (temperature, solvent, stoichiometry) is critical for maximizing yield and minimizing by-products.

Summary Table of Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H7Cl2IO |

| Molecular Weight | 342.42 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not widely reported; expected crystalline solid |

| Solubility | Soluble in organic solvents such as dichloromethane, ethanol |

Chemical Reactions Analysis

1,3-Dichloro-2-ethoxy-5-iodobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and iodine) on the benzene ring.

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the iodine group to a hydrogen atom.

Scientific Research Applications

1,3-Dichloro-2-ethoxy-5-iodobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-ethoxy-5-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chlorine and iodine atoms act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. The ethoxy group can undergo oxidation or reduction, further contributing to the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

1,3-Dichloro-2-fluoro-5-iodobenzene (CAS 133307-08-1)

- Structure : Replaces the ethoxy group with a fluorine atom at the 2-position.

- Fluorine’s strong electron-withdrawing effect alters the aromatic ring’s electronic properties compared to the ethoxy group’s electron-donating nature.

- Applications : Likely used in Suzuki-Miyaura couplings due to the iodine’s role as a leaving group .

1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene (CAS 2385991-21-7)

Alkoxy-Modified Analogues

1,3-Dimethoxy-2-ethoxy-5-iodobenzene (CAS 483988-90-5)

- Structure : Replaces chlorine atoms with methoxy groups at the 1- and 3-positions.

- Higher similarity score (0.91) suggests structural resemblance, though altered solubility due to polar methoxy groups .

Polyhalogenated Analogues

5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS 215124-03-1)

- Structure : Introduces a hydroxyl (-OH) and aldehyde (-CHO) group, replacing ethoxy and one chlorine.

- Key Differences :

1-Chloro-2,4-difluoro-5-iodobenzene (CAS 333447-43-1)

- Structure : Additional fluorine at the 4-position.

- The absence of ethoxy reduces steric complexity, favoring nucleophilic aromatic substitution .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Dichloro-2-ethoxy-5-iodobenzene, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and alkoxylation. For example, iodination of a pre-chlorinated benzene derivative using KI/oxidizing agents (e.g., HIO₃) in acidic media, followed by ethoxylation via nucleophilic aromatic substitution (NAS). Key conditions include using dichloroethane as a solvent and Na(OAc)₃BH for selective reduction steps . Yield optimization requires precise control of temperature (reflux at 60–80°C) and stoichiometric ratios of halogenating agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies ethoxy (-OCH₂CH₃) and chloro/iodo substitution patterns. The deshielding effect of iodine (C-I) appears at ~140–160 ppm in ¹³C NMR .

- IR Spectroscopy : Confirms C-I (500–600 cm⁻¹) and C-O-C (1050–1250 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validates molecular weight (MW = 342.42 g/mol) and isotopic patterns from iodine .

Q. How do electronic effects of substituents (Cl, I, OEt) influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and I groups meta-direct further electrophilic substitution, while the ethoxy group acts as an ortho/para-directing, moderately activating substituent. Computational studies (e.g., MOE software) predict preferential reactivity at the 5-iodo position in Suzuki-Miyaura couplings due to lower steric hindrance .

Advanced Research Questions

Q. What strategies resolve regioselectivity conflicts during iodination in the presence of chloro and ethoxy groups?

- Methodological Answer : Regioselectivity is controlled by:

- Solvent Polarity : Non-polar solvents (dichloroethane) favor iodination at less hindered positions.

- Protecting Groups : Temporary protection of ethoxy (e.g., silylation) prevents undesired side reactions .

- Catalytic Systems : Pd/Cu-mediated directed ortho-iodination can override electronic effects .

- Data Table :

| Condition | Regioselectivity (Yield) | Reference |

|---|---|---|

| KI, HIO₃, H₂SO₄, DCE | 5-Iodo (72%) | |

| Pd(OAc)₂, I₂, DMF | 2-Iodo (58%) |

Q. How can computational modeling predict intermediates in the hydrolysis of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G*) model hydrolysis pathways. The ethoxy group stabilizes transition states via hydrogen bonding with water, while iodine’s polarizability accelerates cleavage of adjacent C-Cl bonds .

Q. Why do reported yields vary (31–92%) for analogous iodoarenes, and how can reproducibility be improved?

- Methodological Answer : Variability arises from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.